molecular formula C23H16BrNO B14734220 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone CAS No. 6313-99-1

2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone

Cat. No.: B14734220
CAS No.: 6313-99-1
M. Wt: 402.3 g/mol
InChI Key: JOZWKFSIZCTUNH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a bromine atom, a quinoline ring, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone typically involves the bromination of 1-(2,8-diphenylquinolin-4-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is unique due to its combination of a bromine atom, a quinoline ring, and two phenyl groups. This structure provides it with distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

6313-99-1

Molecular Formula

C23H16BrNO

Molecular Weight

402.3 g/mol

IUPAC Name

2-bromo-1-(2,8-diphenylquinolin-4-yl)ethanone

InChI

InChI=1S/C23H16BrNO/c24-15-22(26)20-14-21(17-10-5-2-6-11-17)25-23-18(12-7-13-19(20)23)16-8-3-1-4-9-16/h1-14H,15H2

InChI Key

JOZWKFSIZCTUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3C(=O)CBr)C4=CC=CC=C4

Origin of Product

United States

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